molecular formula C23H28ClNO3 B12424803 6-O-Desmethyl donepezil-d5 (hydrochloride)

6-O-Desmethyl donepezil-d5 (hydrochloride)

Cat. No.: B12424803
M. Wt: 407.0 g/mol
InChI Key: WJAYMITWAFPQAF-CERKJNTMSA-N
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Description

6-O-Desmethyl donepezil-d5 (hydrochloride) is a deuterium-labeled derivative of 6-O-Desmethyl donepezil. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling is particularly useful for pharmacokinetic and metabolic studies, as it allows for precise quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Desmethyl donepezil-d5 (hydrochloride) involves the incorporation of deuterium into the 6-O-Desmethyl donepezil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of 6-O-Desmethyl donepezil-d5 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

6-O-Desmethyl donepezil-d5 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of 6-O-Desmethyl donepezil-d5 (hydrochloride) may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6-O-Desmethyl donepezil-d5 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-O-Desmethyl donepezil-d5 (hydrochloride) is similar to that of donepezil. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. By inhibiting this enzyme, donepezil enhances cholinergic transmission, which helps alleviate the symptoms of Alzheimer’s dementia. The deuterium labeling in 6-O-Desmethyl donepezil-d5 (hydrochloride) does not alter this mechanism but allows for more precise pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-Desmethyl donepezil-d5 (hydrochloride) is unique due to its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .

Properties

Molecular Formula

C23H28ClNO3

Molecular Weight

407.0 g/mol

IUPAC Name

6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C23H27NO3.ClH/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H/i2D,3D,4D,5D,6D;

InChI Key

WJAYMITWAFPQAF-CERKJNTMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H].Cl

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl

Origin of Product

United States

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